Lipophilicity (LogP) Differentiation: Fmoc-Bph2F-OH (2′-F) vs. Non-Fluorinated Fmoc-Bip-OH vs. 3′-F Isomer
The computed LogP of Fmoc-Bph2F-OH (2′-fluoro) is 6.49 . In contrast, the non-fluorinated parent Fmoc-Bip-OH (CAS 199110-64-0) has a computed LogP of 6.28 (Molbase) to 7.16 (Chemsrc) [1], and the 3′-fluoro positional isomer Fmoc-4-(3-fluorophenyl)-L-phenylalanine has a computed LogP of 6.03 (Chemscene) . The 2′-fluoro derivative thus occupies an intermediate hydrophobicity space between the more lipophilic non-fluorinated biphenylalanine and the less lipophilic 3′-fluoro isomer.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.49 (Fluorochem computed value) |
| Comparator Or Baseline | Fmoc-Bip-OH (non-fluorinated): LogP = 6.28 (Molbase) / 7.16 (Chemsrc); Fmoc-4-(3-fluorophenyl)-L-phenylalanine: LogP = 6.03 (Chemscene) |
| Quantified Difference | ΔLogP ≈ +0.21 to −0.67 vs. Fmoc-Bip-OH (method-dependent); ΔLogP ≈ +0.46 vs. 3′-fluoro isomer |
| Conditions | In silico computational prediction; different algorithms used across vendors; direct experimental shake-flask LogP not available |
Why This Matters
LogP differences of this magnitude can translate to meaningful shifts in peptide-receptor binding affinity, membrane permeability, and pharmacokinetic profile, making positional isomer selection a critical design parameter for peptide lead optimization.
- [1] Molbase / Chemsrc. Fmoc-L-4,4′-biphenylalanine (CAS 199110-64-0). LogP: 6.2789 (Molbase); 7.16 (Chemsrc). Accessed 2026. View Source
